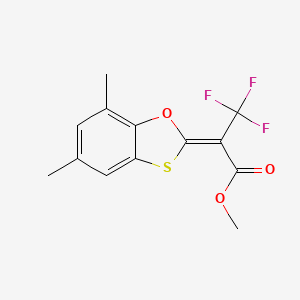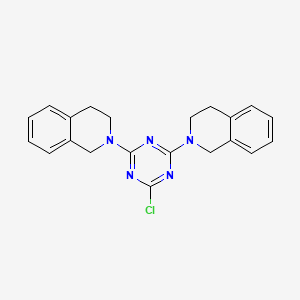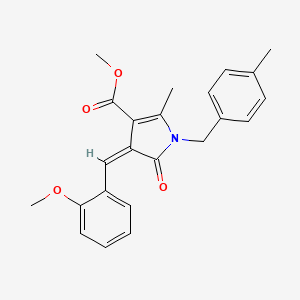![molecular formula C34H42N4O6 B11633792 {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)](/img/structure/B11633792.png)
{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone): is a complex organic compound with a unique structure that includes benzene rings, piperazine units, and hydroxypropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone) typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperazine to form the desired compound. The reaction conditions often involve the use of solvents like benzene and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted piperazine compounds, and various benzoquinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology: In biological research, the compound can be used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays .
Medicine: Its piperazine units are known to interact with various biological targets, making it a valuable component in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the production of coatings, adhesives, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone) involves its interaction with molecular targets such as enzymes and receptors. The piperazine units can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to changes in protein conformation and activity . The benzene rings and hydroxypropane groups contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: This compound has a similar benzene-based structure but lacks the piperazine and hydroxypropane units.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Another benzene derivative with a different substitution pattern, making it less versatile in terms of reactivity and applications.
Uniqueness: The presence of piperazine and hydroxypropane units in {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone) provides unique chemical and biological properties. These units enhance the compound’s ability to interact with various molecular targets, making it more versatile and valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C34H42N4O6 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[4-[3-[4-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C34H42N4O6/c39-29(23-35-15-19-37(20-16-35)33(41)27-7-3-1-4-8-27)25-43-31-11-13-32(14-12-31)44-26-30(40)24-36-17-21-38(22-18-36)34(42)28-9-5-2-6-10-28/h1-14,29-30,39-40H,15-26H2 |
InChI Key |
RBYBEOWVHIHZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633711.png)
![N'-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11633715.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633718.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633722.png)
![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11633743.png)
![(6Z)-6-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633746.png)

![(2Z)-2-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11633753.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11633755.png)

![3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11633759.png)
![Ethyl 6-ethoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11633760.png)

![(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B11633767.png)
